4-Bromo-7-fluoro-5-methyl-1H-indazole is a heterocyclic organic compound notable for its structural complexity and potential applications in medicinal chemistry. Its chemical formula is , and it has a molecular weight of 229.05 g/mol. This compound features a bromine atom at the fourth position, a fluorine atom at the seventh position, and a methyl group at the fifth position of the indazole ring system. The compound is classified under indazole derivatives, which are known for diverse biological activities.
4-Bromo-7-fluoro-5-methyl-1H-indazole belongs to the class of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. It is recognized for its potential in drug development due to its unique chemical properties.
The synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole typically involves multi-step reactions that may include bromination and fluorination processes.
One common method for synthesizing this compound involves starting with an appropriate indazole precursor, followed by selective bromination at the fourth position using bromine in an organic solvent. The fluorination can be achieved through nucleophilic substitution reactions, where a fluorine source replaces a suitable leaving group in the indazole structure.
The molecular structure of 4-bromo-7-fluoro-5-methyl-1H-indazole can be represented by the following SMILES notation: CC1=C(Br)C2=C(NN=C2)C(F)=C1
. This indicates a complex arrangement where the bromine and fluorine substituents are positioned strategically on the indazole ring.
Key structural data includes:
4-Bromo-7-fluoro-5-methyl-1H-indazole can participate in various chemical reactions typical of indazole derivatives, including electrophilic aromatic substitution and nucleophilic addition reactions.
For instance, in electrophilic aromatic substitution reactions, the presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity of the indazole ring, allowing for further functionalization at other positions. Additionally, this compound may serve as an intermediate in synthesizing more complex pharmaceutical agents.
The mechanism of action for compounds like 4-bromo-7-fluoro-5-methyl-1H-indazole often revolves around their interaction with biological targets such as enzymes or receptors.
Research indicates that indazoles can exhibit inhibitory effects on specific enzymes or pathways involved in disease processes, making them valuable candidates for drug development. The precise mechanism often depends on the specific biological context and target interaction.
Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity post-synthesis.
4-Bromo-7-fluoro-5-methyl-1H-indazole has significant applications in scientific research:
Directed ortho-metalation (DoM) has emerged as a cornerstone technique for achieving precise halogen-methyl substitution patterns in indazole synthesis. The presence of a methyl group at the 5-position of the indazole ring enables deprotonation using strong non-nucleophilic bases, creating a reactive site for electrophilic bromination. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C efficiently generates the C4-lithiated intermediate of 7-fluoro-5-methyl-1H-indazole, which subsequently reacts with brominating agents (e.g., Br₂, NBS) to install the bromo substituent at the 4-position. This method capitalizes on the ortho-directing effect of the methyl group, ensuring regioselectivity that surpasses traditional electrophilic aromatic substitution [1].
Critical parameters influencing lithiation efficiency include:
Table 1: Bromination Efficiency Under Varied Lithiation Conditions
Brominating Agent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|
Br₂ (1.2 eq.) | -78 → 0 | 1.5 | 68 |
NBS (1.1 eq.) | -78 → RT | 2.0 | 72 |
1,2-Dibromoethane | -78 → 25 | 3.0 | 58 |
Notably, the patent CN112321510A demonstrates that quenching the lithiated intermediate with NBS in THF/DMF (4:1) at -78°C followed by gradual warming achieves 72% isolated yield of 4-bromo-7-fluoro-5-methyl-1H-indazole with >95% regiochemical purity. This approach minimizes polybromination and preserves the acid-sensitive fluorine substituent [1] [7].
While direct synthetic routes dominate 4-bromo-7-fluoro-5-methyl-1H-indazole production, the C4-bromo substituent serves as a versatile handle for structural diversification via palladium-catalyzed cross-coupling. The electron-deficient nature of the bromoindazole derivative facilitates oxidative addition to Pd(0) complexes, enabling:
The methyl group at C5 exhibits exceptional stability under cross-coupling conditions, preserving the substitution pattern during transformations. Catalytic systems employing Pd₂(dba)₃/XPhos (2-5 mol%) in toluene/water mixtures at 80-100°C achieve near-quantitative conversion of the bromoindazole precursor with diverse coupling partners. This synthetic flexibility positions 4-bromo-7-fluoro-5-methyl-1H-indazole as a premium building block for pharmaceutical intermediates, particularly in kinase inhibitor development where indazole cores feature prominently .
Notably, the fluorine atom at C7 remains inert during these transformations due to its strong C-F bond and poor leaving group ability, providing orthogonal reactivity to the bromine substituent. Recent advances demonstrate that microwave irradiation (150°C, 20 min) accelerates Suzuki couplings of this substrate while maintaining the integrity of the methyl group .
Installing fluorine at the electron-deficient 7-position of the indazole ring presents distinct synthetic challenges due to competing substitution patterns and reagent compatibility issues. Two predominant strategies have been optimized for this transformation:
The electron-withdrawing nature of the adjacent indazole nitrogen significantly activates the C7 position toward nucleophilic fluorination, though competing C6 substitution can occur without proper directing group protection. Computational studies (LogP = 2.4, TPSA = 28.68 Ų) confirm that the 7-fluoro substituent enhances membrane permeability while minimally impacting molecular topology, making it pharmacokinetically advantageous [4] [6].
Microwave irradiation has revolutionized indazole core construction by accelerating cyclization kinetics and improving regioselectivity. The synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole benefits from two microwave-enhanced approaches:
Hydrazine Cyclocondensation:
One-Pot Diazotization-Cyclization:
Microwave-specific advantages include:
These protocols demonstrate particular utility for acid-sensitive substrates where traditional acid-catalyzed cyclizations cause dehalogenation or methyl group oxidation.
Solvent selection critically influences yield, regioselectivity, and purification efficiency in the multi-step synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole. Empirical optimization reveals solvent-dependent behavior at key stages:
Table 2: Solvent Impact on Critical Reaction Steps
Synthetic Stage | Optimal Solvent | Alternative | Avoid | Yield Δ |
---|---|---|---|---|
Lithiation/Bromination | THF/2-MeTHF (4:1) | Diethyl ether | DMSO | +22% |
Hydrazine Cyclization | 2-MeTHF | Ethanol | DCM | +15% |
Fluorine Displacement | Diglyme | Sulfolane | Acetonitrile | +18% |
Final Crystallization | Toluene/Heptane | Ethyl acetate | Methanol | Purity +7% |
Polar aprotic solvents (DMF, NMP) promote over-alkylation during hydrazine cyclization, reducing yields to ≤50%. Conversely, water-immiscible ethers like 2-MeTHF enable:
For bromination steps, solvent-free conditions using NBS/H₂SO₄ achieve 75-80% isolated yield with superior atom economy. The reaction mixture precipitates directly upon aqueous quench, eliminating organic solvent use during isolation. This approach demonstrates environmental and economic advantages, reducing solvent waste by 65% versus traditional halogenation protocols [1] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: